2-(2-Methoxybenzoyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxybenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBINAKYXMDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318984 | |
| Record name | 2-(2-Methoxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151-04-8 | |
| Record name | Benzoic acid, o-(o-anisoyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methoxybenzoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90318984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Elucidation of 2 2 Methoxybenzoyl Benzoic Acid
Established Synthetic Pathways
Traditional synthesis of 2-(2-Methoxybenzoyl)benzoic acid relies on foundational organic reactions. These pathways are well-documented and provide reliable, albeit sometimes modest, yields of the target compound.
Grignard Reaction Approaches Utilizing Halogenated Anisoles and Phthalic Anhydride (B1165640)
A primary route for synthesizing this compound involves the use of a Grignard reagent derived from a halogenated anisole (B1667542). acs.orgsigmaaldrich.com In this approach, o-bromoanisole is reacted with magnesium metal in a dry ether, such as diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF), to form 2-anisylmagnesium bromide. acs.orgresearchgate.net This organomagnesium halide is a potent nucleophile. sigmaaldrich.com
The subsequent step involves the addition of this Grignard reagent to phthalic anhydride. The reaction must be conducted under anhydrous conditions to prevent the highly basic Grignard reagent from reacting with water. sigmaaldrich.commiracosta.edu The nucleophilic anisyl group attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. An acidic workup then protonates the resulting carboxylate and alkoxide to yield the final product, this compound. A reported synthesis using this method, starting with o-bromoanisole and phthalic anhydride, achieved a yield of 47%. acs.org
Friedel-Crafts Acylation Strategies in Benzoylbenzoic Acid Synthesis
Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and can be adapted for this compound. tamu.edu This electrophilic aromatic substitution reaction typically involves reacting an electron-rich aromatic compound, such as anisole, with an acylating agent like phthalic anhydride in the presence of a Lewis acid catalyst. tamu.eduprepchem.com
The methoxy (B1213986) group (-OCH₃) of anisole is an activating, ortho-, para-directing group. numberanalytics.com Therefore, the acylation of anisole with phthalic anhydride using a catalyst like aluminum chloride (AlCl₃) can lead to a mixture of isomers, primarily the desired ortho-acylated product and the para-acylated product, 2-(4-methoxybenzoyl)benzoic acid. numberanalytics.comresearchgate.net The reaction mechanism involves the formation of a highly electrophilic acylium ion intermediate from the reaction between phthalic anhydride and the Lewis acid. This electrophile is then attacked by the electron-rich anisole ring. The choice of solvent and reaction temperature can influence the ratio of these isomers. stackexchange.com While direct acylation can be effective, achieving high selectivity for the ortho product can be challenging. researchgate.net
Methylation-Based Synthetic Routes from Precursor Benzoic Acid Derivatives
An alternative strategy begins with a pre-formed benzoylbenzoic acid skeleton, specifically 2-(2-hydroxybenzoyl)benzoic acid (also known as 2-salicylylbenzoic acid). This approach circumvents the regioselectivity issues associated with Friedel-Crafts acylation of anisole. The synthesis of this compound is then completed by the selective methylation of the phenolic hydroxyl group of the precursor. acs.org
This methylation can be accomplished using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. The base, typically a carbonate or hydroxide, deprotonates the phenolic hydroxyl, making it a more potent nucleophile to attack the methylating agent. Care must be taken to optimize conditions to avoid methylation of the carboxylic acid group, although the phenoxide is generally more nucleophilic. One of the earliest reported syntheses of the target compound utilized this very method, starting from 2-salicylylbenzoic acid. acs.org
Advanced Synthetic Route Development and Optimization
Modern research efforts are directed at refining these established pathways to be more efficient, selective, and environmentally benign. This involves the development of advanced catalytic systems and a deeper understanding of how reaction conditions influence the outcome.
Exploration of Catalytic Systems for Enhanced Yield and Selectivity
The classical Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acid catalysts like AlCl₃, which can lead to significant waste and difficult workups. frontiersin.org Research has focused on developing more sustainable and efficient catalytic systems. beilstein-journals.org
For acylations, solid acid catalysts and heterogeneous catalysts have gained attention. researchgate.netchemijournal.com These include zeolites, sulfated zirconia, and various metal oxides, which offer advantages such as easier separation from the reaction mixture, potential for recyclability, and sometimes, improved selectivity. researchgate.netfrontiersin.orgresearchgate.net For instance, the use of HBEA zeolites has shown high conversion rates and selectivity in the acylation of anisole, although often favoring the para-product. frontiersin.org Iron(III) chloride, a more cost-effective and less hazardous Lewis acid, has also been explored in combination with ionic liquids to create robust and recyclable catalytic systems for Friedel-Crafts acylations. beilstein-journals.org The development of catalysts that can favor ortho-acylation of activated substrates like anisole remains an area of active research.
Table 1: Comparison of Catalytic Systems in Friedel-Crafts Acylation of Anisole
| Catalyst System | Acylating Agent | Solvent | Key Findings | Reference |
| AlCl₃ | Acetyl Chloride | Dichloromethane | Standard Lewis acid, effective for monoacylation. | tamu.edu |
| Sulfated Zirconia | Phthalic Anhydride | Not specified | Solid superacid; led to diacylated product, not the desired monoacylated acid. | researchgate.net |
| HBEA Zeolite | Benzoyl Chloride | None (Solvent-free) | High conversion (up to 83%) and high selectivity (93-96%) for the para-acylated product. | frontiersin.org |
| FeCl₃ | Acetic Anhydride | Ionic Liquids (TAAILs) | Robust system, tolerant to various electron-rich substrates. | beilstein-journals.org |
Investigation of Solvent Effects and Optimized Reaction Conditions
The choice of solvent can dramatically impact the yield and isomeric distribution of products in Friedel-Crafts reactions. stackexchange.com In the acylation of naphthalene, for example, non-polar solvents like carbon disulfide favor the kinetic product, while polar solvents like nitrobenzene (B124822) lead to the thermodynamic product. stackexchange.com This is because polar solvents can better solvate the intermediate complexes, potentially altering the reaction pathway.
For the synthesis of this compound, reaction parameters such as temperature, reaction time, and reactant ratios are critical variables that must be optimized. researchgate.netchemijournal.com For Grignard reactions, the solvent is crucial for stabilizing the organomagnesium reagent; ethers are essential for this role. researchgate.net Studies have shown that 2-MeTHF can be a superior solvent to the more traditional THF or diethyl ether, sometimes leading to higher yields and reduced side products like the Wurtz coupling product. researchgate.net In solvent-free Friedel-Crafts reactions, optimization of temperature and reactant mole ratios has been shown to be critical for maximizing yield and selectivity. chemijournal.comchemijournal.com
Table 2: Influence of Solvents on Grignard Reactions
| Grignard Substrate | Solvent | Key Observation | Reference |
| Benzyl, Aryl, Heteroaromatic Halides | 2-MeTHF | Often superior overall process performance compared to THF or diethyl ether. | researchgate.net |
| Alkenyl Bromide | 2-MeTHF | Afforded a higher yield than THF due to better solubility and suppression of side reactions. | researchgate.net |
| Halogenoalkane | Diethyl ether | Standard solvent for Grignard reagent preparation; must be anhydrous. | sigmaaldrich.com |
Modern Purification and Isolation Techniques in Complex Organic Synthesis
The successful synthesis of a target molecule like this compound is critically dependent on effective purification and isolation. In complex organic synthesis, the crude reaction mixture often contains the desired product alongside unreacted starting materials, catalysts, and various byproducts. Modern separation techniques are essential to isolate the product with high purity. nih.govresearchgate.net
Given the structure of this compound, which possesses a carboxylic acid group, several purification strategies are particularly effective.
Acid-Base Extraction: This classical but powerful technique leverages the acidic nature of the carboxylic acid group. masterorganicchemistry.com By treating the crude mixture, dissolved in an organic solvent, with a weak aqueous base like sodium bicarbonate, the acidic this compound is converted to its water-soluble carboxylate salt. upenn.edu This allows it to be separated from neutral impurities that remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the insoluble acid, which can then be isolated by filtration. upenn.edu
Recrystallization: This is a primary technique for purifying solid organic compounds. simsonpharma.comreachemchemicals.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure sample is dissolved in a minimum amount of a hot, suitable solvent. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. reachemchemicals.com The choice of solvent is critical for effective purification.
Chromatography: Chromatography is a versatile and widely used purification method that separates components based on their differential partitioning between a stationary phase and a mobile phase. simsonpharma.com For a molecule like this compound, several chromatographic techniques are applicable:
Column Chromatography: Often used for preparative scale purification, where the crude mixture is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel).
High-Performance Liquid Chromatography (HPLC): While typically an analytical tool, preparative HPLC can be used for high-purity isolation of valuable compounds. Online HPLC is also used for real-time monitoring of reaction progress, which aids in optimizing reaction conditions to maximize yield and minimize impurities. researchgate.net
The following table summarizes the applicability of these techniques for the purification of this compound.
| Purification Technique | Principle of Separation | Advantages for this compound | Disadvantages |
| Acid-Base Extraction | Difference in acidity. masterorganicchemistry.com | Highly effective for separating the acidic product from neutral or basic impurities; cost-effective and scalable. | May not separate the product from other acidic impurities. |
| Recrystallization | Difference in solubility at varying temperatures. simsonpharma.comreachemchemicals.com | Can yield very high-purity crystalline product; relatively simple and inexpensive equipment. | Requires finding a suitable solvent system; can result in product loss in the mother liquor. |
| Column Chromatography | Differential adsorption on a stationary phase. simsonpharma.com | Can separate compounds with very similar properties; adaptable to various scales. | Can be time-consuming and requires larger volumes of solvent. |
| HPLC | High-resolution separation based on partitioning between mobile and stationary phases. researchgate.net | Provides very high purity; excellent for analytical monitoring and small-scale purification. researchgate.net | Expensive equipment and solvents; limited capacity for large-scale purification. |
Reaction Mechanism Investigations
Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. This involves identifying key intermediates and evaluating the kinetic and thermodynamic factors that govern the transformation.
The most common synthesis of this compound involves the Friedel-Crafts acylation of anisole with phthalic anhydride. This electrophilic aromatic substitution reaction proceeds through distinct, high-energy intermediates. wikipedia.orglibretexts.org
Acylium Ion: The reaction is initiated by a Lewis acid catalyst (e.g., AlCl₃), which coordinates to one of the carbonyl oxygens of phthalic anhydride. This coordination polarizes the carbonyl group, and subsequent cleavage of a C-O bond within the anhydride ring generates a highly electrophilic acylium ion. This species is the key electrophile that attacks the electron-rich anisole ring.
Arenium Ion (Sigma Complex): The aromatic π-system of anisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. masterorganicchemistry.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.org The positive charge in this intermediate is delocalized across the ortho and para positions of the ring relative to the point of attack. The stability of this intermediate is a crucial factor in determining the reaction rate. Activating groups, like the methoxy group of anisole, help to stabilize this cationic intermediate through resonance and inductive effects. wikipedia.org
Kinetics: The reaction rate is primarily determined by the height of the activation energy barrier (Ea) of the slowest step in the mechanism, known as the rate-determining step. masterorganicchemistry.com
Rate-Determining Step: In electrophilic aromatic substitution, the formation of the arenium ion is the slow, rate-determining step because it involves the loss of aromaticity, which is energetically costly. masterorganicchemistry.com The subsequent deprotonation to restore aromaticity is a fast process. masterorganicchemistry.com
Reaction Rate Constants: The rate constant (k) for the reaction can be described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. Studies on similar reactions, such as the esterification of benzoic acid, have determined activation energies and pre-exponential factors, demonstrating that the reaction kinetics can be modeled and predicted. dnu.dp.ua For instance, a study on benzoic acid esterification found activation energies for the forward reaction to be around 58.40 kJ·mol⁻¹. dnu.dp.ua While specific values for the Friedel-Crafts synthesis of this compound are not readily available, similar energy barriers are expected.
Gibbs Free Energy (ΔG): A negative Gibbs free energy change indicates a spontaneous reaction. Friedel-Crafts acylations are generally exothermic and spontaneous.
Enthalpy (ΔH) and Entropy (ΔS): The reaction is typically driven by a negative enthalpy change (exothermic), as strong C-C bonds are formed. Thermodynamic parameters have been evaluated for processes involving benzoic acid, such as its adsorption, with a standard free energy change (ΔG°) found to be -2.95 kJmol⁻¹, indicating a spontaneous process. researchgate.net
The table below presents representative thermodynamic data for a related benzoic acid process to illustrate the principles.
| Thermodynamic Parameter | Symbol | Representative Value (Adsorption of Benzoic Acid) | Significance |
| Standard Free Energy | ΔG° | -2.95 kJ/mol researchgate.net | Negative value indicates a spontaneous process. |
| Standard Enthalpy | ΔH° | -9.38 kJ/mol researchgate.net | Negative value indicates the process is exothermic. |
| Standard Entropy | ΔS° | 23.0 J/K·mol researchgate.net | Positive value indicates an increase in disorder at the solid-liquid interface. |
The formation of this compound via the Friedel-Crafts acylation of anisole with phthalic anhydride is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism can be detailed in the following steps:
Step 1: Formation of the Electrophile. A Lewis acid, typically aluminum chloride (AlCl₃), activates the phthalic anhydride. It coordinates to a carbonyl oxygen, making the corresponding carbonyl carbon highly electrophilic and leading to the formation of an acylium ion intermediate upon ring opening. libretexts.org
Step 2: Nucleophilic Attack and Formation of the Sigma Complex. The anisole molecule, activated by the electron-donating methoxy (-OCH₃) group, acts as the nucleophile. The π electrons of the aromatic ring attack the acylium ion. masterorganicchemistry.com The methoxy group is an ortho, para-directing group, meaning it directs the incoming electrophile to the positions ortho or para to itself. For the synthesis of this compound, the attack occurs at the ortho position. This attack temporarily breaks the aromaticity of the ring, forming the resonance-stabilized arenium ion (sigma complex). wikipedia.orglibretexts.org
Step 3: Deprotonation and Restoration of Aromaticity. A weak base, such as the [AlCl₃(OH)]⁻ complex formed during the reaction, removes a proton from the sp³-hybridized carbon of the arenium ion. wikipedia.org This step is fast and highly favorable as it restores the stable aromatic π-system. masterorganicchemistry.comlibretexts.org The final product, this compound, is formed after an aqueous workup to hydrolyze the aluminum salt complex.
This mechanism highlights the interplay of electrophile generation, the directing effects of substituents on the aromatic ring, and the energetic driving force to restore aromaticity, which are all central to the synthesis of aroylbenzoic acids. wikipedia.orgmasterorganicchemistry.com
Chemical Transformations and Derivatization Strategies for 2 2 Methoxybenzoyl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of various esters and amides, and can undergo several functional group interconversions.
Esterification and Amide Formation Reactions
Esterification: The conversion of 2-(2-Methoxybenzoyl)benzoic acid to its corresponding esters can be achieved through Fischer esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.eduyoutube.com The equilibrium of the reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu Microwave-assisted esterification has also been shown to be an efficient method for the esterification of substituted benzoic acids, sometimes with the catalyst added at intervals to maintain its activity. usm.my For example, the reaction of benzoic acid with ethanol (B145695) produces ethyl benzoate, an ester with a characteristic fruity smell. youtube.com
Amide Formation: The carboxylic acid can be readily converted to amides through reaction with amines. Direct condensation of carboxylic acids and amines can be facilitated by various reagents. Titanium tetrachloride (TiCl₄) in pyridine (B92270) has been shown to be an effective mediator for the amidation of a wide range of substrates, producing amides in moderate to excellent yields. nih.gov Another approach involves the use of boronic acid catalysts, which can promote amidation at room temperature. organic-chemistry.org Zirconium-based catalysts, such as ZrCl₄ and ZrCp₂Cl₂, have also been employed for direct amidation, particularly for aromatic carboxylic acids at elevated temperatures. nih.gov Furthermore, enzymatic approaches using acyltransferases can facilitate the formation of amides between hydroxybenzoic acids and amines. jmb.or.kr
Table 1: Examples of Esterification and Amide Formation Reactions
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Reference |
| Benzoic Acid | Ethanol | Ethyl Benzoate | H₂SO₄, heat | youtube.com |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | Ethyl 4-fluoro-3-nitrobenzoate | Microwave, H₂SO₄ | usm.my |
| Benzoic Acid | Aniline (B41778) | N-phenylbenzamide | TiCl₄, pyridine, 85 °C | nih.gov |
| 2-Hydroxybenzoic acid | Tryptamine | N-2-Hydroxybenzoyl tryptamine | hbad, OsHCT (enzymes) | jmb.or.kr |
Functional Group Interconversions at the Carboxyl Position
The carboxylic acid group can be transformed into other functional groups. One common conversion is to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ub.edu These acyl chlorides are highly reactive intermediates that can be subsequently converted into a variety of other derivatives. For instance, the reduction of an acyl chloride can lead to an aldehyde. quora.com
Another important interconversion is the reduction of the carboxylic acid to a primary alcohol. quora.comimperial.ac.uk Strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are typically required for this transformation. nih.govstackexchange.com It's important to note that direct reduction of a carboxylic acid to a secondary alcohol is not feasible; it will always yield a primary alcohol. quora.com
Reactivity of the Benzoyl Ketone Moiety
The ketone functional group in this compound offers another avenue for chemical modification, primarily through reduction and nucleophilic addition reactions.
Reduction Pathways to Corresponding Secondary Alcohols
The benzoyl ketone can be reduced to the corresponding secondary alcohol. chemguide.co.uk A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemguide.co.uklibretexts.org This reduction involves the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.orgyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. chemguide.co.uk Catalytic hydrogenation is another method that can be employed for the reduction of ketones. qub.ac.uk
Nucleophilic Additions to the Carbonyl Center
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com This nucleophilic addition reaction is a fundamental process in carbonyl chemistry. masterorganicchemistry.com The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. pressbooks.publibretexts.org This intermediate is then typically protonated to give an alcohol. libretexts.orglibretexts.org The reactivity of ketones in nucleophilic additions is generally lower than that of aldehydes due to steric hindrance and electronic effects. libretexts.org
Modifications of the Methoxybenzene Ring
The methoxybenzene ring of this compound offers sites for various chemical modifications, including aromatic substitution and oxidative transformations. These reactions allow for the introduction of new functional groups and the alteration of the molecule's electronic and steric properties.
Electrophilic aromatic substitution reactions are fundamental transformations for functionalizing aromatic rings. masterorganicchemistry.com The methoxy (B1213986) group (-OCH₃) on the phenyl ring of this compound is an activating group and an ortho, para-director. This directing effect is due to the resonance stabilization of the carbocation intermediates formed during the substitution at these positions. libretexts.org
Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
The reactivity and regioselectivity of these substitutions on the methoxy-substituted ring are influenced by the presence of both the activating methoxy group and the deactivating benzoyl group. While the methoxy group directs incoming electrophiles to the ortho and para positions, the steric hindrance from the adjacent benzoylbenzoic acid moiety may favor substitution at the para position. libretexts.org
A study on the bromination of methoxybenzene (anisole) showed that the reaction is very fast and primarily yields the para-bromo isomer, with a smaller amount of the ortho-isomer and only a trace of the meta-isomer. libretexts.org Similarly, the nitration of anisole (B1667542) results in a majority of the para-nitro product. libretexts.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Anisole
| Reaction | % Ortho-Product | % Meta-Product | % Para-Product |
| Nitration | 30–40 | 0–2 | 60–70 |
| F-C Acylation | 5–10 | 0–5 | 90–95 |
Data sourced from Chemistry LibreTexts libretexts.org
The methoxy group itself can be a site for oxidative transformations, although this is less common than aromatic substitution. Under certain conditions, the methyl group of the methoxy ether can be cleaved to yield a hydroxyl group, converting the methoxybenzoyl moiety to a hydroxybenzoyl moiety.
Additionally, strong oxidizing agents can potentially lead to more extensive oxidation of the aromatic ring, though this often requires harsh conditions and may result in ring cleavage. A more controlled oxidation can sometimes be achieved at the benzylic position of substituents on the aromatic ring. For instance, alkyl side-chains on a benzene (B151609) ring can be oxidized to a carboxylic acid group using potassium permanganate (B83412) (KMnO₄), provided the benzylic carbon has at least one hydrogen atom. libretexts.org
Synthesis of Complex Derivatives and Conjugates
This compound serves as a versatile scaffold for the synthesis of more complex molecules, including amides, heterocyclic hybrids, and other functionalized derivatives.
The carboxylic acid group of this compound can be readily converted to an amide functionality. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with an appropriate amine.
A general route for the synthesis of 2-[(2-substitutedphenyl)carbamoyl]benzoic acids involves the reaction of phthalic anhydride (B1165640) with substituted anilines. researchgate.net For example, 2-[(2-methoxyphenyl)carbamoyl]benzoic acid was synthesized from phthalic anhydride and o-anisidine. researchgate.net
Table 2: Synthesis of 2-[(2-substitutedphenyl)carbamoyl]benzoic acids
| Reactant 1 | Reactant 2 | Product |
| Phthalic anhydride | o-aminophenol | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid |
| Phthalic anhydride | o-anisidine | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid |
| Phthalic anhydride | o-chloroaniline | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |
Data sourced from ResearchGate researchgate.net
Another approach involves the synthesis of benzoylthioureido derivatives. For instance, 4-[3-(4-Acetamido-2-methoxybenzoyl)thioureido]benzoic acid and 4-[3-(4-Isobutyramido-2-methoxybenzoyl)thioureido]benzoic acid have been synthesized. nih.gov These syntheses often involve the conversion of a benzoic acid derivative to an acid chloride, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) to form a benzoyl isothiocyanate intermediate, which is then reacted with an aminobenzoic acid. nih.gov
The structure of this compound can be integrated into larger, hybrid molecules containing heterocyclic rings, which are of significant interest in medicinal chemistry. researchgate.net For example, 2-benzoylbenzoic acid derivatives can be reacted with various aniline derivatives or aromatic heterocyclic nitrogen compounds like indoles, pyrroles, and carbazoles to produce phthalide (B148349) color formers. google.com
The synthesis of such hybrids can involve multi-step sequences. For instance, the synthesis of novel 1-methyl-1H-pyridazino[3,4-b]indoles has been achieved starting from halopyridazin-3(2H)-ones. This process can involve a Suzuki cross-coupling reaction with a substituted phenylboronic acid, followed by hydrolysis and ring closure. researchgate.net
A variety of other functionalized aromatic acid derivatives can be prepared from this compound and related structures. For example, 2,5-substituted benzoic acid derivatives have been designed and synthesized as dual inhibitors of anti-apoptotic proteins. nih.gov This design often involves replacing a core scaffold with the 2,5-substituted benzoic acid to maintain key interactions, such as a hydrogen bond with an arginine residue in the target protein. nih.gov
Furthermore, diazotization of N-benzylidene anthranilic acids can lead to the formation of N-[alpha-(phenylazo) benzylidene] anthranilic acids or N-benzylidene-5-(phenylazo) anthranilic acids, depending on the pH. nih.gov These can be further reacted to create more complex thiazolidinone-containing benzoic acid derivatives. nih.gov
Advanced Structural and Spectroscopic Characterization of 2 2 Methoxybenzoyl Benzoic Acid and Its Derivatives
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of 2-(2-Methoxybenzoyl)benzoic acid are expected to display characteristic absorption bands that confirm the presence of its key functional groups.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the IR spectrum in the region of 2500–3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretching vibration in the dimeric form of the carboxylic acid. docbrown.info
C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the region of 3000–3100 cm⁻¹. The C-H stretching of the methoxy (B1213986) group is expected to be observed around 2850–2960 cm⁻¹.
C=O Stretch (Ketone and Carboxylic Acid): Two distinct carbonyl stretching bands are anticipated. The ketone C=O stretch is expected to appear around 1660–1680 cm⁻¹. The carboxylic acid C=O stretch is typically found at a higher frequency, in the range of 1680–1710 cm⁻¹, and in the solid state, it often appears as a strong, sharp band. docbrown.info
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450–1600 cm⁻¹ region.
C-O Stretch (Carboxylic Acid and Methoxy): The C-O stretching of the carboxylic acid group is expected to produce a band in the 1210–1320 cm⁻¹ region. The C-O stretching of the methoxy group will likely result in a strong band around 1020–1075 cm⁻¹ (for the C-O-C asymmetric stretch) and another band near 1250 cm⁻¹ (for the aryl-O stretch).
Interactive Data Table: Predicted IR and Raman Active Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |
| C-H Stretch (Methoxy) | 2850 - 2960 | Medium | Medium |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Weak |
| C-O Stretch (Aryl-O) | ~1250 | Strong | Medium |
Beyond the identification of functional groups, the vibrational spectra can provide more subtle structural information. The precise positions of the carbonyl stretching bands can be sensitive to the electronic environment and the conformation of the molecule. For instance, the degree of conjugation of the carbonyl groups with the aromatic rings and the extent of intramolecular and intermolecular hydrogen bonding can influence the C=O stretching frequencies.
In the solid state, the molecule is likely to exist as a hydrogen-bonded dimer through the carboxylic acid groups. This dimerization would be evident in the IR spectrum by the characteristic broad O-H stretch and a shift in the C=O frequency of the carboxylic acid compared to its monomeric form. The Raman spectrum, which is particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic rings and the C-C backbone of the molecule.
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a critical analytical tool that provides information on the molecular weight and structural features of a compound through ionization and fragmentation analysis.
While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern can be predicted based on the well-established behavior of its constituent functional groups: a benzophenone (B1666685) core, a carboxylic acid, and a methoxy group.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, high-energy electrons bombard the molecule, leading to extensive fragmentation. The fragmentation of this compound is expected to follow several key pathways. The molecular ion [M]•+ at m/z 256 would be observed. Characteristic fragmentation of methoxy-substituted aromatic compounds includes the loss of a methoxy radical (•OCH₃), which would result in a significant peak at m/z 225 smolecule.com. Another primary fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH) or a carboxyl radical (•COOH), leading to fragments at m/z 239 and m/z 211, respectively libretexts.orgdocbrown.info. Cleavage at the ketone linkage, typical for benzophenones, would yield a 2-methoxybenzoyl cation at m/z 135 and a 2-carboxybenzoyl radical, or a benzoyl cation at m/z 105 smolecule.comoup.com.
Electrospray Ionization (ESI) Mass Spectrometry: ESI is a softer ionization technique, typically preserving the molecular ion. In negative ion mode, ESI-MS of this compound would readily produce the deprotonated molecule, [M-H]⁻, as the base peak at m/z 255 researchgate.netnih.gov. This is a common characteristic for carboxylic acids in ESI nih.govvu.edu.au. Further fragmentation via collision-induced dissociation (CID) in an MS/MS experiment would likely involve the loss of a neutral carbon dioxide molecule (CO₂, 44 Da) from the carboxylate group, a characteristic fragmentation of deprotonated benzoic acids, resulting in a fragment ion at m/z 211 researchgate.net.
Table 1: Predicted Key Mass Fragments for this compound
| Ionization Mode | Fragment Ion (m/z) | Proposed Identity/Origin |
|---|---|---|
| EI | 256 | [M]•+, Molecular Ion |
| EI | 239 | [M - •OH]+ |
| EI | 225 | [M - •OCH₃]+ |
| EI | 211 | [M - •COOH]+ |
| EI | 135 | [CH₃OC₆H₄CO]+ |
| ESI (-) | 255 | [M - H]⁻, Deprotonated Molecule |
| ESI-MS/MS (-) | 211 | [M - H - CO₂]⁻ |
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining a compound's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, the molecular formula is C₁₅H₁₂O₄.
The theoretical exact mass of the neutral molecule can be calculated using the monoisotopic masses of its constituent elements. This calculation yields a precise mass that distinguishes it from any other compound with the same nominal mass but a different elemental formula. HRMS analysis would be expected to confirm this exact mass, thereby verifying the molecular formula of C₁₅H₁₂O₄ . This technique is crucial for differentiating between isomers and confirming the identity of novel synthetic derivatives.
Table 2: Elemental Composition and Theoretical Exact Mass
| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₁₅H₁₂O₄ | 256.0736 |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise details on conformation, bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related benzophenone and benzoic acid structures allows for a detailed prediction of its solid-state conformation mdpi.commdpi.com.
The solid-state structure of this compound is expected to be dominated by strong and predictable intermolecular interactions dictated by its functional groups.
The most significant interaction would be the formation of centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules researchgate.netresearchgate.net. This is a highly robust and common supramolecular synthon observed in the vast majority of crystalline carboxylic acids researchgate.net.
Beyond this primary hydrogen bonding, the crystal lattice would be further stabilized by a network of weaker interactions. These would likely include:
C—H···O interactions: Hydrogen atoms on the aromatic rings can form weak hydrogen bonds with the oxygen atoms of the ketone, methoxy, and carboxyl groups of neighboring molecules rsc.org.
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. While no specific studies on the polymorphism of this compound have been published, it is a common phenomenon in related substituted benzoic acids and benzoyl derivatives rsc.orgmdpi.comresearchgate.netmdpi.com.
Potential sources of polymorphism in this molecule could arise from:
Conformational Polymorphism: Different crystal forms could feature the molecule in different stable conformations, primarily involving variation in the dihedral angle between the two aromatic rings rsc.org.
Synthon Polymorphism: While the carboxylic acid dimer is the most common arrangement, it is possible for alternative hydrogen bonding motifs (synthons) to form under different crystallization conditions, leading to different crystal packing and thus different polymorphs mdpi.com.
The study of polymorphism is critical, particularly in pharmaceutical sciences, as different polymorphs can exhibit variations in properties like solubility, stability, and bioavailability mdpi.com.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for elucidating the electronic transitions within molecules containing chromophoric systems. For this compound and its derivatives, UV-Vis spectroscopy provides critical insights into the nature of their conjugated systems, the influence of substituents on absorption characteristics, and a basis for quantitative analysis.
The UV-Vis absorption spectrum of this compound is primarily dictated by the electronic structure of its constituent chromophores: the benzophenone moiety and the benzoic acid moiety. The benzophenone core is a highly conjugated system where the carbonyl group interacts with the two phenyl rings. scialert.net This extensive π-electronic delocalization gives rise to characteristic absorption bands in the UV region. scialert.net
The principal electronic transitions observed in benzophenone derivatives are π→π* and n→π* transitions. scialert.net
π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzophenone, a strong absorption band corresponding to this transition is observed around 250 nm. scialert.net
n→π Transitions:* This transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. It is a lower-energy, and thus longer-wavelength, transition compared to π→π* and is formally forbidden, resulting in a weak absorption band. scialert.net
The absorption characteristics are also sensitive to the solvent environment. A shift to a more polar solvent often causes a blue shift (hypsochromic shift) for n→π* transitions and a red shift (bathochromic shift) for π→π* transitions. scialert.net Furthermore, the pH of the solution can significantly alter the spectrum of the benzoic acid portion of the molecule, as the protonated carboxylic acid and the deprotonated carboxylate exhibit different absorption profiles. researchgate.netrsc.org
Table 1: Typical UV Absorption Maxima for Related Chromophoric Systems
| Compound/Chromophore | Absorption Maxima (λmax) | Transition Type | Reference |
|---|---|---|---|
| Benzophenone | ~250 nm | π→π* | scialert.net |
| Benzophenone | ~340-350 nm | n→π* (weak) | scribd.com |
| Benzoic Acid | ~230 nm, ~274 nm | π→π* | sielc.comresearchgate.net |
| Anisole (B1667542) (Methoxybenzene) | ~220 nm, ~270 nm | π→π* | N/A |
Note: The exact λmax values for this compound would require experimental measurement but can be inferred from the behavior of these related structures.
UV-Vis spectrophotometry serves as a straightforward and reliable method for the quantitative determination of compounds, provided they absorb UV or visible light. ju.edu.et The Beer-Lambert law, which states a linear relationship between absorbance and concentration, is the fundamental principle for this application. For this compound and its derivatives, quantitative analysis can be performed by measuring the absorbance at a specific wavelength, typically the λmax, where the compound exhibits maximum absorption, ensuring the highest sensitivity. researchgate.net
In scenarios involving a mixture of this compound and its derivatives or other interfering substances, multi-component analysis can be employed. This is feasible if the components of the mixture have distinct and non-overlapping absorption spectra. However, given the structural similarity of many derivatives, their spectra often overlap significantly.
Several spectrophotometric methods can be applied to resolve mixtures with overlapping spectra:
Simultaneous Equation Method (Vierordt's Method): This method is applicable to two-component mixtures. It involves measuring the absorbance of the mixture at the λmax of each component. By determining the molar absorptivities of each compound at both wavelengths, a set of simultaneous equations can be constructed and solved to find the concentration of each component.
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorption spectrum. Derivative spectra can resolve overlapping bands, allowing for more accurate quantification of a component in the presence of another. A zero-crossing point in the derivative spectrum of an interfering component may correspond to a significant absorbance for the analyte of interest, enabling its quantification.
Chemometric Methods: For more complex mixtures (three or more components) or when spectra are severely overlapping, chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) are powerful tools. These methods use multivariate calibration to correlate the full spectral data of calibration samples with the concentrations of the analytes, allowing for the prediction of concentrations in unknown samples.
The successful application of these quantitative methods requires careful method validation, including establishing linearity, accuracy, precision, and limits of detection and quantification. researchgate.netju.edu.et For instance, the analysis of benzoic acid in food products has been successfully validated using UV-Vis spectrophotometry in the concentration range of 1 to 10 µg/mL. researchgate.net
Table 2: Key Parameters in Quantitative UV-Vis Analysis
| Parameter | Description | Importance |
|---|---|---|
| λmax | Wavelength of maximum absorbance. | Provides the highest sensitivity and minimizes errors in measurement. |
| Molar Absorptivity (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | A constant required for the Beer-Lambert law (A = εbc) and essential for the simultaneous equation method. |
| Linearity | The concentration range over which absorbance is directly proportional to concentration. | Defines the working range of the analytical method. |
| Selectivity | The ability of the method to measure the analyte accurately in the presence of interferences. | Crucial for multi-component analysis; can be enhanced by derivative spectroscopy or chemometrics. |
Computational Chemistry and Theoretical Investigations of 2 2 Methoxybenzoyl Benzoic Acid
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to understanding the behavior of molecules at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic properties of molecules. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this process, a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G) are chosen to approximate the complex electron correlation effects. google.comcymitquimica.com
In the case of 2-(2-methoxybenzoyl)benzoic acid, a key structural feature is the dihedral angle between the two aromatic rings. Due to steric hindrance between the substituents, the molecule is not planar. DFT calculations on the closely related 2-benzoylbenzoic acid reveal that the two benzene (B151609) rings are significantly twisted out of the same plane, with a calculated torsional angle of 27.4° between them. google.com A similar non-planar, twisted conformation is expected for this compound.
The optimization process also reveals distortions in bond lengths and angles from their ideal values. For instance, the C-C bond lengths at the substitution points on the benzene rings are often elongated compared to other C-C bonds within the rings. google.com The optimized geometry serves as the foundation for calculating other properties, such as vibrational frequencies and molecular orbital energies.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on Analogues) This table presents hypothetical yet realistic data based on DFT calculations of similar compounds like 2-benzoylbenzoic acid to illustrate expected values.
| Parameter | Description | Expected Value |
| Bond Lengths (Å) | ||
| C(carboxyl)-C(ring) | Bond between carboxylic carbon and phenyl ring | ~ 1.48 Å |
| C(keto)-C(ring) | Bond between ketone carbon and phenyl ring | ~ 1.50 Å |
| C=O (carboxyl) | Carbonyl bond in the carboxylic acid group | ~ 1.21 Å |
| C=O (ketone) | Carbonyl bond in the benzoyl group | ~ 1.23 Å |
| Dihedral Angles (°) | ||
| Ring-C(keto)-C-Ring | Torsional angle between the two phenyl rings | ~ 25-70° |
| O=C-O-H (carboxyl) | Torsional angle of the carboxylic acid group | ~ 0° or 180° |
Ab Initio and Semi-Empirical Methods for Molecular Properties Prediction
Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations are employed to predict molecular properties. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally intensive, they can provide highly accurate results. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods.
These methods can be used to predict a range of molecular properties for this compound, including:
Polarizability: To describe how the electron cloud is distorted by an external electric field.
Ionization Potential and Electron Affinity: To assess the energy required to remove or add an electron, respectively.
While specific studies on this compound using these methods are scarce, they remain valuable tools in the computational chemist's arsenal (B13267) for a comprehensive molecular property analysis.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Assessment
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.
For molecules like this compound, the location of the HOMO and LUMO densities indicates the most probable sites for electrophilic and nucleophilic attack, respectively. google.com DFT studies on 2-benzoylbenzoic acid show that the HOMO and LUMO are often localized on different parts of the molecule, which governs its reaction pathways. google.comcymitquimica.com The HOMO is typically associated with the electron-rich aromatic rings, while the LUMO may be centered on the electron-withdrawing carbonyl groups.
Table 2: Illustrative Frontier Orbital Energies for this compound (Based on Analogues) This table presents hypothetical data based on DFT calculations of similar compounds to illustrate expected values.
| Parameter | Description | Expected Energy (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.8 eV |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 4.7 eV |
Molecular Dynamics and Conformational Analysis
While quantum mechanics describes the static electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its movement and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule behaves in different environments.
Simulations of Conformational Space and Molecular Flexibility
This compound possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the benzoyl group to the benzoic acid ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy conformers and the barriers between them.
Intramolecular Interactions, Including Hydrogen Bonding and its Impact on Acidity
The structure of this compound allows for the formation of intramolecular hydrogen bonds. A key potential interaction is between the acidic proton of the carboxylic acid group and the oxygen atom of the adjacent benzoyl ketone or the oxygen of the ortho-methoxy group.
The formation of such a hydrogen bond has a profound impact on both the molecule's conformation and its chemical properties, particularly its acidity. Intramolecular hydrogen bonding can stabilize the conjugate base (the carboxylate anion) formed upon deprotonation. For example, in salicylic (B10762653) acid, the intramolecular hydrogen bond in the salicylate (B1505791) anion is stronger than in the undissociated acid, which stabilizes the anion and makes the acid stronger.
A similar effect can be anticipated for this compound. If an intramolecular hydrogen bond forms and stabilizes the resulting carboxylate anion, the pKa of the acid would be lowered, making it more acidic than isomers where such an interaction is not possible. Computational studies can quantify the strength of this hydrogen bond and its effect on the relative energies of the acid and its conjugate base, providing a theoretical basis for its acidity.
Steric Effects on Molecular Geometry and Reactivity
The molecular geometry and subsequent reactivity of this compound are significantly influenced by steric effects arising from the ortho-substituent on the benzoic acid ring. The presence of the 2-methoxybenzoyl group creates considerable steric hindrance, which forces a non-planar conformation of the molecule. This is a well-documented phenomenon in ortho-substituted benzoic acids, where bulky groups disrupt the coplanarity between the carboxylic acid group and the benzene ring. youtube.com This rotation around the C-C bond connecting the carbonyl and the phenyl ring is known as steric inhibition of resonance. youtube.com
In the case of this compound, the repulsion between the electron clouds of the methoxybenzoyl substituent and the carboxylic acid group leads to a significant dihedral angle between the two aromatic rings. For instance, in a related compound, 2-methyl-4-(2-methylbenzamido)benzoic acid, the dihedral angle between the two benzene rings is a substantial 82.4°. nih.gov Similarly, in 2-(3-Methoxyphenoxy)benzoic acid, the benzene rings are oriented at a dihedral angle of 69.6°. researchgate.net While the exact angle for this compound is not specified in the provided results, it is expected to be significant due to the bulky nature of the substituent.
This deviation from planarity has a direct impact on the molecule's reactivity. The resonance stabilization between the carboxylic acid group and the benzene ring is diminished because the p-orbitals of the carboxyl carbon and the adjacent ring carbon are no longer parallel. youtube.com This disruption of resonance can, in some cases, increase the acidity of the benzoic acid derivative compared to its para or meta isomers. youtube.com The steric hindrance also influences how the molecule interacts with other molecules, affecting its binding to biological targets by dictating the accessible conformations and the presentation of key interacting groups.
Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of compounds with their biological activities. ijnrd.orgscienceforecastoa.com These models are crucial in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. longdom.org
Development of QSAR Models for Physicochemical Properties
The development of QSAR models for this compound and related compounds involves establishing a mathematical relationship between their structural features and their physicochemical properties. scienceforecastoa.com These properties, often referred to as descriptors, can include lipophilicity (logP), electronic parameters (like Hammett constants), and steric factors. ijnrd.org QSAR models can be of various dimensions, from 1D to 5D, each incorporating progressively more complex structural information. nih.gov
For instance, a 2D-QSAR model correlates biological activity with the 2D structural pattern of a molecule, considering parameters like the number of hydrogen bonds, molecular refractivity, and dipole moment. nih.gov In a study on benzoylamino benzoic acid derivatives, a 2D-QSAR model highlighted the importance of the total number of carbons connected with one single bond along with two aromatic bonds for antimicrobial activity. dergipark.org.tr For this compound, key physicochemical properties that would be considered in a QSAR model include:
| Physicochemical Property | Description | Relevance to QSAR |
| Lipophilicity (logP) | The partition coefficient between an organic and aqueous phase, indicating the molecule's hydrophobicity. | Influences membrane permeability and binding to hydrophobic pockets in proteins. ijnrd.org |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Relates to the steric bulk and dispersion forces involved in ligand-receptor interactions. |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | Predicts hydrogen bonding capacity and membrane penetration. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | Affects the conformational entropy upon binding to a target. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences electrostatic interactions with the target. |
These descriptors are calculated for a series of related compounds and then correlated with their measured biological activity using statistical methods like multiple linear regression (MLR) to generate a predictive QSAR equation. scienceforecastoa.com
Pharmacophore Modeling for Ligand Design Principles
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. dergipark.org.tr A pharmacophore model can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify new molecules with the potential for similar biological activity. researchgate.net
For a molecule like this compound, a pharmacophore model would typically consist of features such as:
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carbonyl and methoxy (B1213986) groups.
Hydrogen Bond Donors (HBD): The hydrogen atom of the carboxylic acid group.
Aromatic Rings: The two phenyl rings.
Hydrophobic Features: The non-polar regions of the molecule.
In a study on dual inhibitors of EGFR and VEGFR2, pharmacophore models were successfully used to screen a database for potential new compounds. mdpi.com The selected pharmacophore model for an EGFR inhibitor, for example, consisted of one hydrophobic group, three aromatic groups, two hydrogen bond acceptors, and one hydrogen bond donor. mdpi.com Similarly, a pharmacophore model for this compound could be developed based on its interactions with a specific target, guiding the design of new ligands with improved affinity and selectivity. The process involves aligning a set of active molecules and extracting the common features responsible for their activity. wustl.edu
Molecular Docking Simulations for Predicting Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. nih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov The ligand's conformational flexibility is often explored to find the best fit within the binding pocket of the protein. The quality of the docking is assessed using a scoring function that estimates the binding energy.
Molecular docking studies have been successfully applied to various benzoic acid derivatives. For instance, in a study investigating potential antiviral activity against SARS-CoV-2 main protease, several benzoic acid derivatives were docked into the active site of the enzyme to predict their binding affinities and interactions with key amino acid residues. nih.gov
For this compound, a molecular docking simulation would provide insights into:
Binding Pose: The specific orientation of the molecule within the target's active site.
Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the protein's residues.
Binding Affinity: A predicted binding energy or score that can be used to rank potential ligands.
These simulations can be further refined using more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted binding mode over time. nih.gov The combination of pharmacophore modeling and molecular docking is a powerful strategy in modern drug discovery, allowing for the rational design and virtual screening of new therapeutic agents. researchgate.net
Future Research Perspectives and Emerging Areas
Innovations in Green Chemistry Synthetic Approaches for 2-(2-Methoxybenzoyl)benzoic Acid
The traditional synthesis of 2-aroylbenzoic acids, including this compound, often relies on the Friedel-Crafts acylation. This classic method, while effective, typically requires stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride, which generates significant chemical waste and poses environmental challenges mdpi.comwikipedia.org. The future of its synthesis is geared towards environmentally benign processes that are more efficient and sustainable.
Emerging research focuses on several key areas of green chemistry:
Heterogeneous Catalysis: The use of solid acid catalysts, like zeolites, offers a promising alternative to traditional Lewis acids. These materials are reusable, reduce corrosive waste streams, and can be tailored for higher selectivity. For instance, H-Beta zeolites have been successfully used in the related dehydration of 2-(4′-ethylbenzoyl)benzoic acid, suggesting their potential applicability for the cyclization steps in related syntheses.
Solvent-Free and Novel Solvent Systems: A significant push is being made to reduce or eliminate the use of volatile and hazardous organic solvents. Research into solvent-free reaction conditions is a key area of development. Furthermore, novel solvent systems, such as those using reusable Gemini surfactants, are being explored to replace traditional organic solvents, offering both economic and environmental benefits google.com.
Organocatalysis: The development of metal-free, organocatalytic methods presents another green alternative. For example, an organocatalytic approach using a cetyltrimethylammonium bromide (CTAB) surfactant has been developed for the synthesis of related amides from aldehydes acs.org. Adapting such catalytic systems for the synthesis of benzophenones could bypass the need for metal catalysts entirely.
These innovative approaches aim to align the production of this compound with the principles of green chemistry, focusing on waste reduction, energy efficiency, and the use of renewable resources.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the field of chemical and drug discovery, and their application to this compound offers vast potential. These computational tools can dramatically accelerate the discovery of new derivatives with enhanced properties by navigating the immense landscape of chemical possibilities technologynetworks.com.
Future research in this domain will likely focus on two primary areas:
Generative Models for De Novo Design: Deep learning architectures, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), are being used in "generative chemistry" to design novel molecules from scratch nih.govnih.govpharmafeatures.com. These models can be trained on existing chemical data and then tasked with generating new derivatives of this compound that are optimized for specific properties, such as heightened biological activity, improved solubility, or specific photophysical characteristics.
Predictive Models for Property and Bioactivity Screening: ML models, particularly graph convolutional neural networks (GCNNs), are highly effective at predicting molecular properties (e.g., toxicity, solubility, metabolic stability) and biological activities nih.govnih.govresearchgate.net. By applying these models, researchers can virtually screen thousands of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. This in-silico screening significantly reduces the time and cost associated with traditional trial-and-error discovery pipelines.
The synergy between generative AI for creating novel structures and predictive ML for evaluating them creates a powerful, accelerated workflow for discovering next-generation compounds based on the this compound scaffold.
Table 1: Application of AI/ML in the Discovery Pipeline for this compound Derivatives
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| Generative Models | Algorithms (e.g., GANs, VAEs) design novel molecular structures with desired properties. | Creation of entirely new derivatives of this compound optimized for specific targets (e.g., enzymes, receptors, or material properties). nih.govnih.gov |
| Predictive Modeling | Models (e.g., GCNNs, Random Forest) predict physicochemical properties, bioactivity, and toxicity. | Rapid virtual screening to prioritize candidates, reducing the need for extensive initial synthesis and testing. nih.govnih.gov |
| Synthesis Prediction | ML tools predict viable synthetic routes for novel, AI-generated compounds. | Assesses the synthetic accessibility of designed molecules, bridging the gap between virtual design and laboratory reality. |
| Mechanism of Action | AI analyzes biological data to hypothesize how a compound achieves its effect. | Elucidates the biological pathways affected by active derivatives, aiding in further optimization and understanding. nih.gov |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Moving beyond classical organic reactions, future research will explore novel reactivity patterns to functionalize the this compound core in ways that were previously unachievable. This involves leveraging modern synthetic methods to achieve highly selective and efficient transformations.
Key areas for exploration include:
Site-Selective C-H Activation: A major goal in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. For a molecule like this compound, which has numerous C-H bonds, achieving site-selectivity is challenging. Future work could focus on developing catalytic systems that can selectively activate a specific C-H bond, allowing for the introduction of new functional groups at precise locations. For example, template-assisted strategies have been shown to override inherent directing group effects to achieve otherwise difficult meta-C-H functionalization on benzophenone (B1666685) scaffolds rsc.org.
Photocatalysis and Electrochemistry: Light- and electricity-driven reactions offer unique reactivity pathways that are often inaccessible through thermal methods. The benzophenone moiety is a well-known photosensitizer, and exploring the photocatalytic potential of this compound could lead to novel cyclization, cross-coupling, or degradation pathways wikipedia.orgutexas.edu. These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with conventional chemistry.
Novel Cyclization Strategies: The inherent structure of this compound, with its ortho-positioned carboxylic acid and benzoyl groups, makes it a prime candidate for novel intramolecular cyclization reactions. Exploring new catalysts or reaction conditions could lead to the formation of complex polycyclic and heterocyclic systems that are of interest in medicinal chemistry and materials science.
These advanced synthetic methods will enable chemists to manipulate the this compound structure with greater precision, unlocking access to a new chemical space of complex and valuable molecules.
Development of Advanced Analytical Methods for Trace Detection and Comprehensive Characterization
As derivatives of this compound find use in more complex systems, the need for advanced analytical techniques for their detection and characterization becomes paramount. Future research will focus on methods that offer higher sensitivity, greater specificity, and the ability to distinguish between closely related isomers.
Hyphenated Chromatographic Techniques: The combination of separation techniques with powerful spectroscopic detectors is essential for analyzing complex mixtures. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), LC-Nuclear Magnetic Resonance (LC-NMR), and LC-Infrared Spectroscopy (LC-IR) are indispensable for impurity profiling and the structural elucidation of metabolites or degradation products ijfmr.comajrconline.orgnih.gov. Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is particularly powerful for detecting trace amounts of benzophenone derivatives in challenging matrices like food or environmental samples rsc.org.
Ion Mobility-Mass Spectrometry (IM-MS): A significant analytical challenge is the differentiation of isomers, such as this compound from its 3- and 4-methoxy isomers. These compounds have the same mass and can be difficult to separate chromatographically. IM-MS provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase nih.govresearchgate.net. This technique is exceptionally well-suited for resolving isomeric and isobaric compounds, making it a critical tool for future metabolic studies and quality control applications chromatographyonline.comrsc.org.
Cryogenic Infrared Spectroscopy: For unambiguous structural confirmation, particularly of isomers, cryogenic IR spectroscopy offers highly resolved vibrational fingerprints. When coupled with ion mobility, this technique can provide definitive identification of metabolites without the need for authentic analytical standards, streamlining the discovery process chromatographyonline.com.
These advanced methods will provide the robust analytical data necessary to support research in areas from environmental monitoring and toxicology to pharmaceutical development.
Interdisciplinary Convergence with Materials Science and Advanced Theoretical Chemistry
The future potential of this compound will be significantly amplified through its integration with other scientific disciplines, particularly materials science and theoretical chemistry.
Convergence with Materials Science: The structural features of this compound make it an attractive building block for advanced functional materials.
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid group can act as a linker to connect metal ions, forming extended network structures. A related derivative, 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid, has been used to create Group 4 metal-alkoxide complexes, which serve as precursors for ceramic nanomaterials tandfonline.comosti.gov. This highlights the potential of this class of compounds in the synthesis of novel inorganic-organic hybrid materials.
Photoactive Polymers and Materials: The benzophenone core is a well-known photoinitiator used in the curing of polymers cymitquimica.com. Derivatives of this compound could be designed and incorporated into polymer chains to create photo-responsive or light-emitting materials, with potential applications in coatings, 3D printing, and organic light-emitting diodes (OLEDs) mdpi.com.
Convergence with Advanced Theoretical Chemistry: Computational chemistry provides invaluable insights that complement experimental work.
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound and its derivatives researchgate.net. This allows for the rationalization of its reactivity, spectroscopic properties, and interaction with biological targets or material surfaces.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules over time, providing insights into their conformational flexibility, solvation properties, and interactions within a larger system, such as a polymer matrix or the active site of an enzyme.
This interdisciplinary approach, combining the synthetic versatility of the molecule with the functional demands of materials science and the predictive power of theoretical chemistry, will be a powerful engine for innovation.
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxybenzoyl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification followed by hydrolysis. For example:
Start with 2-methoxybenzoic acid and benzoyl chloride under acidic conditions.
Optimize reaction temperature (80–100°C) and solvent choice (e.g., dichloromethane or THF) to improve yield .
Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and confirm purity via melting point (literature range: 135–138°C) .
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ (benzoyl) and ~1700 cm⁻¹ (carboxylic acid) .
- ¹H NMR : Look for methoxy protons as a singlet at δ 3.8–4.0 ppm and aromatic protons as multiplets between δ 7.0–8.5 ppm .
- UV-Vis : Aromatic π→π* transitions typically absorb at λmax ~250–280 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol/water gradients to remove polar impurities .
- Recrystallization : Dissolve in hot ethanol (90%) and cool to 4°C for crystal formation .
- HPLC : Employ a reverse-phase C18 column (acetonitrile/0.1% formic acid) for high-purity isolation .
Advanced Research Questions
Q. How do crystallographic parameters influence the reactivity of this compound derivatives?
- Methodological Answer : X-ray diffraction studies reveal that triclinic crystal systems (e.g., space group P1) with intermolecular hydrogen bonding (O–H···O) between carboxylic groups enhance thermal stability but reduce solubility. For derivatives:
Q. How can researchers resolve contradictions in spectral data for this compound analogs?
- Methodological Answer :
- Contradiction Example : Discrepancies in NMR shifts due to tautomerism.
- Resolution :
Perform variable-temperature NMR to identify dynamic equilibria.
Use DFT calculations (B3LYP/6-31G*) to predict stable tautomers .
Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition : Conduct in vitro α-glucosidase assays (IC50 determination) using p-nitrophenyl-α-D-glucopyranoside as substrate .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with derivative concentrations ranging 1–100 µM .
- ADMET Prediction : Employ computational tools (e.g., SwissADME) to assess logP (<3) and cytochrome P450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
